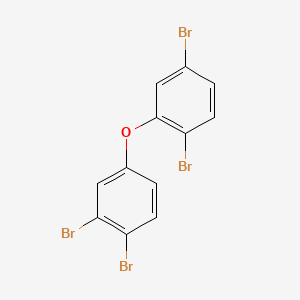

2,3',4',5-Tetrabromodiphenyl ether

Description

Global and Regional Regulatory Actions for PBDEs (e.g., Stockholm Convention)

Polybrominated diphenyl ethers (PBDEs), a class of compounds that includes 2,3',4',5-tetrabromodiphenyl ether, have been subject to significant global and regional regulatory actions due to their persistence, bioaccumulation, and toxicity. wikipedia.org The most prominent international agreement governing these chemicals is the Stockholm Convention on Persistent Organic Pollutants.

The Stockholm Convention is a global treaty aimed at protecting human health and the environment by eliminating or restricting the production and use of POPs. pops.int Recognizing the risks posed by PBDEs, the Conference of the Parties to the Convention has listed several PBDE commercial mixtures and congeners in its annexes, mandating signatory countries to take specific control measures.

In 2009, at its fourth meeting, the Conference of the Parties listed "tetrabromodiphenyl ether and pentabromodiphenyl ether" in Annex A of the Convention, which calls for the elimination of production and use. pops.intpops.int This listing specifically includes 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) as well as other tetra- and pentabromodiphenyl ethers present in the commercial pentabromodiphenyl ether (PentaBDE) mixture. pops.int The listing for these substances includes a specific exemption for the recycling of articles that may contain them, and the use and disposal of articles made from such recycled materials, with this exemption set to expire no later than 2030. pops.intpops.intbrsmeas.org

Other PBDE mixtures, including hexabromodiphenyl ether, heptabromodiphenyl ether, and decabromodiphenyl ether (DecaBDE), have also been listed under the Convention in subsequent years, reflecting a broad international consensus on the need to control this entire class of flame retardants. pops.intbrsmeas.org

In addition to the Stockholm Convention, regional bodies have also implemented stringent regulations. The European Union, for example, has been proactive in regulating PBDEs. The EU prohibited the marketing and use of the commercial PentaBDE and OctaBDE mixtures in 2004. brsmeas.org Furthermore, PBDEs are regulated under the EU's POPs Regulation and the Restriction of Hazardous Substances (RoHS) Directive, which restricts their use in electrical and electronic equipment to a limit of 0.1% by weight in homogeneous materials. brsmeas.org

These international and regional regulations have led to a significant decline in the production and use of commercial PBDE mixtures. However, the long-term presence of these chemicals in products still in use, in waste streams, and in the environment necessitates ongoing management and monitoring. brsmeas.org

Table 1: Summary of Key Regulatory Actions for Tetrabromodiphenyl Ethers

| Regulation/Authority | Chemical(s) Covered | Key Provisions | Status |

| Stockholm Convention | Tetrabromodiphenyl ether and pentabromodiphenyl ether | Listed in Annex A for elimination of production and use. pops.intpops.int | Active |

| Specific exemption for recycling articles containing these substances, expiring at the latest in 2030. pops.intbrsmeas.org | Active | ||

| European Union (POPs Regulation & RoHS Directive) | Polybrominated diphenyl ethers (PBDEs) | Prohibition on marketing and use of certain commercial PBDE mixtures. brsmeas.org | Active |

| Restriction of PBDEs in electrical and electronic equipment to ≤ 0.1% by weight. brsmeas.org | Active | ||

| Norway (Product Regulations) | Pentabromodiphenyl ether (pentaBDE) | Prohibition of production, import, export, and sale of products containing ≥ 0.1% pentaBDE. brsmeas.org | Active |

Prioritization of Environmental Contaminants in Monitoring Programs

Given the vast number of chemicals in commerce and the limited resources available for environmental monitoring and management, regulatory agencies and research bodies employ systematic prioritization frameworks to identify which contaminants warrant the most urgent attention. researchgate.net These frameworks are crucial for focusing efforts on substances like 2,3',4',5-tetrabromodiphenyl ether that may pose the greatest risk to ecosystems. nih.govglobalwaterresearchcoalition.net

Several approaches to prioritization exist, often integrating multiple lines of evidence to rank chemicals based on their potential hazard and exposure. eopugetsound.orgkarenkiddlab.com

Risk-Based Approaches: A common strategy is a risk-based approach that compares a measure of a chemical's environmental concentration with a measure of its potential to cause adverse effects. eopugetsound.org This often involves calculating a risk quotient (RQ) or hazard quotient (HQ), where the measured or predicted environmental concentration is divided by a toxicological benchmark concentration (e.g., a predicted no-effect concentration). nih.gov Chemicals with higher quotients are considered higher priorities for monitoring and further investigation. eopugetsound.orgkarenkiddlab.com

Hazard-Based Approaches: These frameworks prioritize chemicals based on their inherent hazardous properties, such as persistence (P), bioaccumulation potential (B), and toxicity (T). karenkiddlab.com This "PBT" approach has been a cornerstone of chemical assessment for decades. A chemical that is persistent, bioaccumulative, and toxic is considered a high priority even if its current environmental concentrations are low or unknown. karenkiddlab.com Some frameworks adapt this by incorporating other hazard indicators, such as evidence of endocrine disruption. nih.gov

Occurrence-Based Approaches: With the increasing availability of environmental monitoring data, occurrence-based prioritization has become more common. karenkiddlab.com This approach prioritizes chemicals that are frequently detected in environmental samples (water, sediment, biota) or are found in high concentrations. nih.govkarenkiddlab.com This method has the advantage of focusing on chemicals that are confirmed to be present in the environment, rather than relying solely on production volume or predictive models. nih.gov

These frameworks often use a scoring or ranking system to integrate the different types of data. nih.gov For instance, a chemical might receive points based on its persistence, bioaccumulation factor, toxicity, and detection frequency, with the total score determining its priority level. nih.gov Data availability is a critical factor in all these frameworks, and a lack of information for a particular chemical can make it difficult to rank reliably. eopugetsound.org Consequently, some frameworks explicitly categorize chemicals based on data availability to identify research needs. eopugetsound.org

Table 2: Comparison of Prioritization Framework Approaches

| Framework Approach | Primary Basis for Prioritization | Advantages | Limitations |

| Risk-Based | Compares environmental concentrations to toxicity thresholds (e.g., Risk Quotient). eopugetsound.org | Directly links exposure to potential for effects; provides a clear metric for ranking. | Requires both reliable environmental concentration data and toxicity data, which may be limited. eopugetsound.org |

| Hazard-Based (PBT) | Focuses on intrinsic properties: Persistence, Bioaccumulation, and Toxicity. karenkiddlab.com | Does not require occurrence data; can identify potential future problems. | Does not account for actual environmental exposure; a high-hazard chemical may not be a high risk if exposure is negligible. |

| Occurrence-Based | Ranks chemicals based on their frequency and magnitude of detection in the environment. karenkiddlab.com | Focuses on chemicals confirmed to be present in the environment; grounded in real-world data. nih.gov | May overlook potent chemicals that are not widely monitored or are present at low but still harmful concentrations. |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQMTYWQVJZWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879891 | |

| Record name | BDE-70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-39-3 | |

| Record name | 2,3',4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85933AM1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analysis Phase:this Phase Has Two Key Components:

Exposure Assessment: This involves quantifying the contact or co-occurrence of the stressor with the ecological receptors. For a POP like 2,3',4',5-tetrabromodiphenyl ether, this means measuring or modeling its concentration in various environmental media such as water, sediment, soil, and biota. researchgate.net Because POPs can bioaccumulate, this assessment often includes analyzing how the chemical moves through the food web. researchgate.net

Hazard Assessment (or Effects Assessment): This component evaluates the evidence that the stressor can cause adverse effects under specific conditions. It involves examining the relationship between the dose (or concentration) of the chemical and the response of the ecological receptors. researchgate.net This information is typically derived from laboratory toxicity studies, field observations, and predictive models.

Environmental Transformation and Degradation Pathways of Tetrabromodiphenyl Ethers

Photodegradation Processes in Aqueous and Other Media

Photodegradation, initiated by the absorption of solar radiation, is a primary mechanism for the transformation of tetraBDEs in environmental compartments such as water, soil, and on surfaces like microplastics.

Direct Photolysis and Photooxidation Mechanisms

The photodegradation of tetrabromodiphenyl ethers, such as the widely studied 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), is activated by the absorption of energy from ultraviolet (UV) light, particularly in the UV-A (315–400 nm) and UV-B (280–315 nm) ranges. researchgate.net This absorption elevates the molecule to an excited state, leading to the cleavage of the carbon-bromine (C-Br) bond. researchgate.net The energy required to break the C-Br bond corresponds to that of a photon with a wavelength of approximately 376 nm. researchgate.net The photodegradation process generally follows pseudo-first-order kinetics, with the rate influenced by the light source and the solvent medium. researchgate.netnih.govnih.gov For instance, the photolytic rate constants for BDE-47 are significantly higher under mercury lamps compared to xenon lamps, which is attributed to the different emission spectra of the light sources. researchgate.net

In addition to direct photolysis, indirect photolytic processes involving reactive oxygen species (ROS) contribute to the degradation. nih.gov Studies have shown that singlet oxygen (¹O₂) and hydroxyl radicals (•OH) are generated during the photolysis of lower-brominated diphenyl ethers (LBDEs) like BDE-47 in aqueous solutions. nih.gov For BDE-47, indirect photolysis via ¹O₂ and •OH accounted for 18.8% and 4.9% of the degradation, respectively, demonstrating that while direct photolysis is dominant, photooxidation also plays a role. nih.gov The primary decay pathway in most scenarios is reductive debromination, involving the sequential loss of bromine atoms. nih.gov

Formation of Debrominated and Hydroxylated Photoproducts (e.g., bromophenols, dihydroxylated polybromodiphenyl ethers)

The photolytic breakdown of tetrabromodiphenyl ethers leads to a variety of transformation products through debromination and hydroxylation. The primary pathway is reductive debromination, where a bromine atom is replaced by a hydrogen atom, resulting in the formation of lower-brominated congeners. nih.gov For example, the photodegradation of BDE-47 has been shown to produce 2,4,4'-tribromodiphenyl ether (BDE-28), 4,4'-dibromodiphenyl ether (BDE-15), and 4-monobromodiphenyl ether (BDE-3) in a stepwise manner. nih.gov

In aqueous environments, hydroxylated polybrominated diphenyl ethers (OH-PBDEs) can also be formed. nih.govmdpi.com This can occur through the reaction of the parent compound with photochemically generated hydroxyl radicals or potentially from the transformation of other degradation products like bromophenols. nih.gov Furthermore, intramolecular elimination of hydrogen bromide (HBr) from ortho-brominated PBDEs can lead to the formation of polybrominated dibenzofurans (PBDFs). rsc.org Studies on BDE-28 photodegradation have identified products such as 2,8-dibrominated dibenzofuran (B1670420) and 2-monobrominated dibenzofuran. rsc.org Research on BDE-47 degradation on microplastics has identified as many as 33 different products, arising from debromination, hydroxylation, and carbon-oxygen-bond breaking. researchgate.net

| Parent Compound | Photodegradation Product | Product Type | Reference |

|---|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 2,4,4'-Tribromodiphenyl ether (BDE-28) | Debrominated | nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 4,4'-Dibromodiphenyl ether (BDE-15) | Debrominated | nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 4-Monobromodiphenyl ether (BDE-3) | Debrominated | nih.gov |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | 2,8-Dibrominated dibenzofuran | Polybrominated Dibenzofuran | rsc.org |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | ortho-Hydroxydiphenyl | Hydroxylated | rsc.org |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | para-Hydroxydiphenyl | Hydroxylated | rsc.org |

Influence of Environmental Matrices (e.g., Microplastics) on Photodegradation Rates and Product Formation

Environmental matrices can significantly alter the photodegradation of tetrabromodiphenyl ethers. Microplastics, which are ubiquitous in aquatic environments, can act as carriers for these hydrophobic pollutants, influencing their transformation. mdpi.comnih.gov The effect of microplastics on photodegradation rates varies depending on the polymer type. researchgate.net

For instance, aged polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) have been observed to increase the degradation rate of BDE-47, while polystyrene (PS) can inhibit its elimination due to a light-shielding effect. researchgate.net Conversely, a higher concentration of hydroxyl radicals was detected in the PS system, which can enhance the degradation rate. researchgate.net The presence of bromine in a polymer matrix has been reported to accelerate the photooxidation of the polymer itself. researchgate.net The interaction between the pollutant and the microplastic surface can lead to the formation of unique interactive products, highlighting that the environmental fate of BDEs is complex and matrix-dependent. researchgate.net

Photodegradation of Hydroxylated Tetrabromodiphenyl Ethers (e.g., 2'-HO-2,3',4,5'-tetrabromodiphenyl ether)

Hydroxylated tetrabromodiphenyl ethers (OH-tetraBDEs), which can be metabolites of parent BDEs or natural products, are also subject to photodegradation. nih.govmdpi.com Studies have shown that OH-PBDEs tend to degrade quickly when irradiated with UV light, often exhibiting lower photolytic stability and shorter half-lives than their corresponding parent BDE congeners. nih.gov

The degradation rate and stability of OH-PBDEs are influenced by the pH of the solution. They are generally less stable and degrade faster in alkaline media (pH 10) compared to acidic media (pH 2), likely due to better solubility at higher pH. nih.gov A significant transformation pathway for ortho-substituted OH-PBDEs under UV irradiation is the formation of a wide spectrum of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov Although OH-PBDEs are formed during the photolysis of BDEs in aqueous media, their concentrations are generally low due to their own photolytic instability. nih.gov

Biodegradation by Microbial Communities

Microbial degradation represents another critical pathway for the removal of tetrabromodiphenyl ethers from contaminated environments. Various bacterial strains have demonstrated the ability to break down these persistent organic pollutants.

3 Formation and Fate of Hydroxylated and Methoxylated Metabolites of 2,3',4',5-Tetrabromodiphenyl Ether

The metabolism of polybrominated diphenyl ethers (PBDEs) in organisms is a primary pathway for the formation of hydroxylated metabolites. While specific studies on the metabolism of 2,3',4',5-tetrabromodiphenyl ether are limited, research on other PBDE congeners, such as BDE-47, provides insight into the likely transformation processes. In vivo studies have demonstrated that PBDEs can be metabolized by cytochrome P450 (CYP) enzymes to form OH-PBDEs nih.govnih.gov. For instance, the biotransformation of BDE-47 in human liver microsomes is predominantly mediated by the CYP2B6 enzyme, leading to various hydroxylated products nih.gov. It is plausible that BDE-68 undergoes similar metabolic pathways.

Once formed, OH-PBDEs can be retained in the blood, potentially at concentrations comparable to or even higher than the parent PBDEs nih.gov. This retention is thought to be facilitated by their binding to transport proteins like transthyretin.

Methoxylated PBDEs are known to occur naturally in the marine environment, produced by organisms such as sponges and algae nih.gov. However, they can also be formed from the methylation of OH-PBDEs that have been generated from the metabolism of anthropogenic PBDEs. The detection of specific MeO-PBDE congeners in environmental samples suggests that both natural production and metabolic formation contribute to their presence. For example, 2'-MeO-BDE-68 has been detected in various marine environments nih.gov.

The environmental fate of these hydroxylated and methoxylated metabolites is influenced by their physicochemical properties. The addition of a hydroxyl or methoxy (B1213986) group can alter the water solubility, lipophilicity, and persistence of the original PBDE molecule, affecting its distribution and bioaccumulation in different environmental compartments.

Detailed Research Findings

Research has confirmed the presence of hydroxylated and methoxylated derivatives of tetrabromodiphenyl ethers in various environmental matrices and biological samples. Although direct metabolic studies on 2,3',4',5-tetrabromodiphenyl ether are not abundant, the detection of its potential metabolites provides strong evidence of its transformation in the environment.

One notable hydroxylated metabolite is 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-OH-BDE-68). Similarly, 2'-methoxy-2,3',4,5'-tetrabromodiphenyl ether (2'-MeO-BDE-68) has been identified in environmental samples. A review of hydroxylated and methoxylated PBDEs in marine environments reported the detection of 2'-OH-BDE-68 and 2'-MeO-BDE-68 in seawater, sediment, and various marine organisms nih.gov. For instance, in seawater from the Arctic, 2'-OH-BDE-68 was detected at concentrations up to 4.0 pg/L nih.gov. In marine sediments from the southern Yellow Sea, 2'-OH-BDE-68 and 2'-MeO-BDE-68 were detected with frequencies of 83.8% and 40.5%, respectively nih.gov.

The presence of these compounds in biota is also well-documented. For example, 2'-OH-BDE-68 and 2'-MeO-BDE-68 have been found in algae, with concentrations of 2'-MeO-BDE-68 reaching up to 229 ng/g wet weight in algae from the Philippines nih.gov. In fish plasma from the Detroit River, 2'-OH-BDE-68 was one of the dominant OH-PBDE congeners identified capes.gov.br. The detection of 2'-MeO-BDE-68 in human milk from Tunisia further highlights the widespread distribution and bioaccumulation of these metabolites nih.gov.

The following tables summarize the detection of hydroxylated and methoxylated metabolites potentially derived from 2,3',4',5-tetrabromodiphenyl ether in various environmental and biological samples.

Table 1: Detection of 2'-Hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-OH-BDE-68) in Environmental and Biological Samples

| Sample Matrix | Location | Concentration/Detection | Reference |

| Seawater | Arctic | Not detected - 4.0 pg/L | nih.gov |

| Sediment | Southern Yellow Sea | Detected (83.8% frequency) | nih.gov |

| Algae | Bohai Sea, China | Detected | nih.gov |

| Algae | Philippines | 91 ng/g ww | nih.gov |

| Fish Plasma | Detroit River | Dominant congener | capes.gov.br |

Table 2: Detection of 2'-Methoxy-2,3',4,5'-tetrabromodiphenyl ether (2'-MeO-BDE-68) in Environmental and Biological Samples

| Sample Matrix | Location | Concentration/Detection | Reference |

| Seawater | Great Barrier Reef (estimated) | 41 pg/L | nih.gov |

| Sediment | Southern Yellow Sea | Detected (40.5% frequency) | nih.gov |

| Algae | Bohai Sea, China | Detected | nih.gov |

| Algae | Philippines | 229 ng/g ww | nih.gov |

| Human Milk | Bizerte, Tunisia | Detected | nih.gov |

Ecotoxicological Research on Tetrabromodiphenyl Ethers: Mechanistic Insights

Molecular and Cellular Mechanisms of Toxicity in Aquatic Organisms

The pervasive nature of 2,3',4',5-Tetrabromodiphenyl ether in aquatic environments has prompted significant research into its toxic effects at the cellular and molecular levels. These investigations have revealed a complex interplay of mechanisms that disrupt fundamental biological processes in aquatic organisms.

Induction of Oxidative Stress (e.g., Reactive Oxygen Species generation, antioxidant enzyme activity)

A primary mechanism of toxicity associated with 2,3',4',5-Tetrabromodiphenyl ether is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of an organism. fao.orgepa.govmdpi.com Exposure to this compound has been shown to increase the generation of ROS in aquatic organisms. fao.org In response to this oxidative challenge, antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are often upregulated as a protective measure. nih.gov However, sustained or high-level exposure can deplete these antioxidant reserves, leading to cellular damage.

Table 1: Effects of 2,3',4',5-Tetrabromodiphenyl Ether on Oxidative Stress Parameters in Aquatic Organisms

| Organism | Parameter | Effect |

| Marine Medaka (Oryzias melastigma) | Reactive Oxygen Species (ROS) | Increased |

| Zebrafish (Danio rerio) | Antioxidant Enzyme Activity (e.g., SOD, CAT) | Altered |

DNA Damage Pathways and Cellular Apoptosis

The excessive production of ROS induced by 2,3',4',5-Tetrabromodiphenyl ether can lead to significant damage to cellular macromolecules, including DNA. mdpi.com This can result in DNA strand breaks and the formation of DNA adducts, triggering cellular DNA damage response pathways. fao.org If the DNA damage is extensive and cannot be repaired, the cell may initiate programmed cell death, or apoptosis, to eliminate the compromised cell. nih.gov The activation of apoptotic pathways, often involving caspase enzymes, is a critical mechanism to prevent the proliferation of cells with damaged DNA. However, widespread apoptosis can lead to tissue damage and developmental abnormalities in aquatic organisms.

Activation of Signal Transduction Cascades (e.g., MAPK signaling cascade)

2,3',4',5-Tetrabromodiphenyl ether has been shown to activate intracellular signal transduction cascades, which are responsible for relaying external signals to elicit cellular responses. fao.org One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. fao.org The MAPK pathway is integral to the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of this pathway by 2,3',4',5-Tetrabromodiphenyl ether is often linked to the induction of oxidative stress and the subsequent initiation of apoptosis.

Endocrine Disruption Mechanisms in Wildlife Models (e.g., Thyroid Hormone Homeostasis)

In addition to its direct cellular toxicity, 2,3',4',5-Tetrabromodiphenyl ether is recognized as an endocrine-disrupting chemical (EDC), with significant impacts on thyroid hormone homeostasis in wildlife. fao.org Thyroid hormones are essential for regulating growth, development, and metabolism. This compound can interfere with the production, transport, and action of thyroid hormones. mdpi.com For example, due to its structural similarity to thyroxine (T4), it can compete for binding sites on transport proteins like transthyretin, thereby disrupting the normal circulation and availability of thyroid hormones.

Table 2: Endocrine-Disrupting Effects of 2,3',4',5-Tetrabromodiphenyl Ether

| System Affected | Mechanism | Consequence |

| Thyroid System | Interference with thyroid hormone transport | Altered thyroid hormone levels |

Immunomodulatory Mechanisms in Environmental Organisms

The immune system is a critical defense mechanism against pathogens and foreign substances. Emerging evidence indicates that 2,3',4',5-Tetrabromodiphenyl ether can modulate the immune response in various environmental organisms. fao.org This immunomodulation can manifest as either suppression or inappropriate activation of the immune system. Studies have demonstrated that this compound can alter the expression of genes involved in the immune response and affect the function of immune cells. Such disruptions can impair an organism's ability to combat infections, potentially leading to increased susceptibility to disease.

Developmental and Reproductive Ecotoxicity Mechanisms

The chemical 2,3',4',5-Tetrabromodiphenyl ether, a member of the polybrominated diphenyl ethers (PBDEs) group, has been identified as a compound of concern regarding developmental and reproductive toxicity. Research indicates that its mechanisms of action are multifaceted, primarily involving endocrine disruption, oxidative stress, and direct effects on cellular development and function.

Endocrine Disruption

A significant mechanism through which 2,3',4',5-tetrabromodiphenyl ether and its congeners exert toxicity is by disrupting the endocrine system, particularly thyroid hormone signaling. nih.govmdpi.com PBDEs, including the prominent congener BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), share structural similarities with thyroid hormones, which can lead to interference with their normal function. e-jarb.orgresearchgate.net

Studies on fathead minnows exposed to BDE-47 revealed decreased plasma thyroxine (T4) levels. nih.gov This reduction was associated with changes in the expression of genes regulated by thyroid hormones in the pituitary and brain. nih.gov Specifically, there was an elevation in mRNA levels for the thyrotropin beta-subunit in the pituitary and altered expression of thyroid hormone receptors in the brain. nih.gov Such disruptions to the hypothalamic-pituitary-thyroid axis can have profound consequences for development, as thyroid hormones are crucial for processes like neuronal development, cell differentiation, and myelination. nih.govmdpi.com

Metabolites of BDE-47 have also been shown to competitively bind to transthyretin, a key transport protein for thyroid hormones in the blood. epa.govendocrinedisruption.org This interference with hormone transport is a proposed mechanism for the observed reduction in circulating thyroid hormone levels. epa.gov Furthermore, some PBDEs and their hydroxylated metabolites can exhibit estrogenic activity by binding to estrogen receptors, potentially leading to a range of reproductive and developmental abnormalities. endocrinedisruption.orgnih.gov

Developmental Neurotoxicity

Exposure to PBDEs during critical windows of development has been linked to neurodevelopmental deficits. researchgate.netnih.gov The developing brain is particularly vulnerable to disruptions in thyroid hormone homeostasis, which can lead to lasting cognitive and behavioral impairments. mdpi.comresearchgate.net

In animal studies, neonatal exposure to BDE-47 has been associated with effects on learning and memory. nih.govdntb.gov.ua Research on mouse embryonic stem cells demonstrated that BDE-47 exposure could inhibit cell viability, increase apoptosis (programmed cell death), and affect the expression of key genes involved in maintaining pluripotency, which is essential for normal embryonic development. nih.gov

Reproductive Toxicity

The reproductive toxicity of 2,3',4',5-tetrabromodiphenyl ether and related compounds is linked to several mechanisms, including oxidative stress and direct impacts on reproductive tissues and cells. nih.govnih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage sperm cells by causing lipid peroxidation of their membranes, which can impair motility and viability. nih.gov

In male rodents, exposure to BDE-47 has been shown to decrease sperm motility and capacitation. nih.gov Studies on other PBDE congeners have revealed adverse effects such as reduced sperm counts, decreased numbers of germ cells in the seminiferous tubules, and lower serum testosterone (B1683101) levels. nih.govmdpi.com In some cases, prenatal exposure to certain PBDEs has led to developmental abnormalities in the reproductive organs of male offspring, including a decreased anogenital distance and a higher incidence of hypospadias. nih.gov

In female organisms, PBDEs can also cause damage to ovarian ultrastructure, potentially impacting reproductive capabilities. nih.gov

Cellular and Molecular Mechanisms

At the cellular level, PBDEs can induce a range of toxic effects. These include damage to the ultrastructure of cells, such as chloroplasts and mitochondria in algae, and the dissolution of cells in other organisms. nih.gov The induction of apoptosis and the generation of oxidative stress are considered key molecular mechanisms underlying the toxicity of these compounds. nih.govnih.gov Furthermore, exposure to BDE-47 has been shown to alter the expression of a large number of genes involved in critical metabolic pathways, including detoxification, antioxidant defense, and immune response. nih.govmdpi.com

Table 1: Summary of Developmental and Reproductive Ecotoxicity Mechanisms of Tetrabromodiphenyl Ethers

| Toxicity Type | Organism/Model | Observed Effects | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Endocrine Disruption | Fathead Minnow | Decreased plasma thyroxine (T4), altered gene expression in pituitary and brain. | Disruption of the hypothalamic-pituitary-thyroid axis. | nih.gov |

| Developmental Neurotoxicity | Mouse Embryonic Stem Cells | Inhibited cell viability, increased apoptosis, affected pluripotency gene expression. | Direct cellular toxicity and interference with developmental signaling. | nih.gov |

| Reproductive Toxicity (Male) | Rodents | Decreased sperm motility and capacitation, reduced sperm counts, lower testosterone levels. | Oxidative stress, direct effects on testicular cells and hormone synthesis. | nih.gov |

| Reproductive Toxicity (Female) | Marine Invertebrates | Damage to ovarian ultrastructure. | Direct cellular damage. | nih.gov |

Advanced Analytical Methodologies for Environmental Research

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The accurate determination of 2,3',4',5-tetrabromodiphenyl ether in complex environmental matrices such as soil, sediment, water, and biological tissues is critically dependent on the efficiency of sample preparation and extraction techniques. The structural similarity of this compound to polychlorinated biphenyls (PCBs) allows for the adaptation of many established extraction and cleanup methods. thermofisher.com

A variety of extraction methods have been successfully employed for the recovery of PBDEs from solid and liquid samples. Traditional techniques like Soxhlet extraction have demonstrated good efficiency for extracting these compounds from sediment and biota. thermofisher.com More modern and automated methods such as pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE) offer significant advantages in terms of reduced solvent consumption and extraction time. bosterbio.comlgcstandards.com For aqueous samples, solid-phase extraction (SPE) is a commonly used technique. waters.com

The choice of extraction solvent and cleanup procedure is crucial for removing interfering compounds from the sample matrix. thermofisher.com Common cleanup techniques include the use of acid-impregnated silica (B1680970) columns and alumina (B75360) or Florisil adsorption chromatography. thermofisher.comthermofisher.combosterbio.com Gel permeation chromatography (GPC) is also utilized, particularly for samples with high lipid content, though a subsequent cleanup step is often necessary to achieve the required separation from other organohalogenated compounds. thermofisher.com

Table 1: Comparison of Extraction Techniques for Tetrabromodiphenyl Ethers in Environmental Samples

| Extraction Technique | Matrix | Advantages | Disadvantages | Reference(s) |

| Soxhlet Extraction | Soil, Sediment, Biota | Good efficiency, well-established | Time-consuming, large solvent volume | thermofisher.com |

| Pressurized Liquid Extraction (PLE) | Indoor Dust, Soil, Sediment | Rapid, reduced solvent use, automated | High initial instrument cost | bosterbio.com |

| Microwave-Assisted Extraction (MAE) | Biological Matrices | Fast, reduced solvent use | Potential for analyte degradation if not optimized | lgcstandards.com |

| Solid-Phase Extraction (SPE) | Water | High enrichment factor, low solvent use | Can be affected by matrix interferences | waters.com |

| Ultrasonic-Assisted Extraction | Fish and Mussel Tissue | Simple, relatively low cost | Efficiency can be matrix-dependent | lgcstandards.com |

High-Resolution Chromatography and Mass Spectrometry for Congener-Specific Analysis (e.g., GC-HRMS)

Congener-specific analysis of tetrabromodiphenyl ethers is essential due to the varying toxicities and environmental fates of different isomers. Gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for the separation and quantification of these compounds. thermofisher.comwaters.com The high resolving power of HRMS allows for the differentiation of target analytes from matrix interferences, ensuring high selectivity and sensitivity. thermofisher.com

The choice of GC column is critical for achieving optimal separation of PBDE congeners. Columns with different stationary phases can provide unique selectivity for co-eluting compounds. sigmaaldrich.com For instance, a TraceGOLD TG-PBDE capillary column has been shown to provide good chromatographic peak shape for a range of PBDEs, including the challenging BDE-209. thermofisher.com

In addition to HRMS, triple quadrupole GC-MS/MS is increasingly used for PBDE analysis. thermofisher.comwaters.com This technique offers high selectivity and sensitivity through selective reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte. thermofisher.comwaters.com This approach can reduce interferences and lead to lower detection limits. thermofisher.com

Table 2: GC-MS/MS Parameters for Selected Tetrabromodiphenyl Ether Congeners

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | 485.7 | Not Specified in Search Results | Not Specified in Search Results | waters.com |

| BDE-66 (2,3',4,4'-Tetrabromodiphenyl ether) | 485.7 | Not Specified in Search Results | Not Specified in Search Results | thermofisher.cn |

| BDE-71 (2,3',4',6-Tetrabromodiphenyl ether) | 485.7 | Not Specified in Search Results | Not Specified in Search Results | thermofisher.cn |

| BDE-77 (3,3',4,4'-Tetrabromodiphenyl ether) | 485.7 | Not Specified in Search Results | Not Specified in Search Results | thermofisher.cn |

Development of Immunoassays for Environmental Monitoring

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a promising approach for the rapid and cost-effective screening of environmental contaminants. nih.govchemicalbook.comchemicalbook.comsouthernbiotech.com These techniques are based on the specific binding of an antibody to its target antigen. nih.govchemicalbook.comsouthernbiotech.com Both monoclonal and polyclonal antibodies can be used, with monoclonal antibodies offering high specificity to a single epitope and polyclonal antibodies recognizing multiple epitopes, which can lead to signal amplification. thermofisher.combosterbio.combio-rad-antibodies.comptglab.comnih.gov

While ELISAs have been developed for some PBDE congeners, such as BDE-47, the development of a specific immunoassay for 2,3',4',5-tetrabromodiphenyl ether is not well-documented in the available literature. An immunoassay for BDE-47 showed little to no cross-reactivity with other PBDE congeners, highlighting the specificity that can be achieved. accustandard.com The development of highly specific monoclonal or polyclonal antibodies is a critical and challenging step in creating a reliable immunoassay for a particular congener like 2,3',4',5-tetrabromodiphenyl ether. Further research is needed to produce antibodies that can specifically recognize this compound for use in environmental monitoring.

Quality Assurance and Method Validation in Tetrabromodiphenyl Ether Quantification

Rigorous quality assurance (QA) and method validation are paramount for generating reliable and defensible data in the analysis of 2,3',4',5-tetrabromodiphenyl ether. This involves a comprehensive program that includes the use of certified reference materials (CRMs), participation in interlaboratory comparison studies, and adherence to established analytical protocols.

The use of CRMs, such as those available from institutions like the National Institute of Standards and Technology (NIST) and AccuStandard, is essential for method validation and for assessing the accuracy and precision of analytical measurements. bosterbio.comptglab.com These materials have certified concentrations of target analytes in various matrices.

Interlaboratory comparison studies play a crucial role in evaluating the performance of different laboratories and analytical methods. bio-rad-antibodies.com These studies have shown improvements in the agreement of PBDE measurements among laboratories over time, particularly for challenging congeners like BDE-209. Such exercises help to identify and address analytical challenges, leading to more robust and comparable data across different studies.

Method validation encompasses the evaluation of several key parameters, including linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. thermofisher.combosterbio.comwaters.com For example, a developed method for PBDEs in soil and sediment reported method detection limits ranging from 0.013 to 0.25 ng/g. thermofisher.com Another study on water samples achieved LODs between 0.06 and 1.42 ng L⁻¹. waters.com These validation parameters ensure that the analytical method is fit for its intended purpose.

Environmental Risk Assessment and Regulatory Science

Frameworks for Ecological Risk Assessment of Persistent Organic Pollutants (POPs)

The ecological risk assessment of persistent organic pollutants (POPs), such as 2,3',4',5-tetrabromodiphenyl ether, is a structured process designed to evaluate the potential adverse effects of these chemical stressors on the environment. epa.gov These frameworks are essential for environmental protection and provide a scientific basis for regulatory and management decisions. epa.govcdc.gov

A widely adopted framework for ecological risk assessment consists of three primary phases: problem formulation, analysis, and risk characterization. epa.govresearchgate.net

Emerging Research Frontiers and Future Perspectives

Interactions of Tetrabromodiphenyl Ethers with Microplastics and Other Emerging Contaminants

The interaction between polybrominated diphenyl ethers (PBDEs), including the specific congener 2,3',4',5-tetrabromodiphenyl ether, and microplastics is a significant area of emerging research. Microplastics, ubiquitous in aquatic environments, can act as vectors for persistent organic pollutants (POPs) like PBDEs. nih.gov The sorption of these contaminants onto microplastic surfaces can alter their bioavailability and transport in the environment. mdpi.com

Studies have shown that the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a closely related isomer, is influenced by the type of microplastic it is adsorbed to. For instance, aged polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) can increase the degradation rate of BDE-47 under sunlight, while polystyrene (PS) may inhibit it due to light shielding. nih.gov The degradation process on microplastics can lead to the formation of various products through debromination, hydroxylation, and cleavage of the carbon-oxygen bond. nih.gov It is important to note that while the parent compound may be degraded, the resulting interaction products can still pose a toxic risk to aquatic organisms. nih.gov

Furthermore, the presence of dissolved organic matter can influence the sorption of chemicals onto microplastics. mdpi.com The combined biological effects of nanoplastics and POPs are also a concern. Research on zebrafish has indicated that co-exposure to polystyrene nanoplastics and BDE-47 can lead to additive or synergistic metabolic disruption. nih.gov This suggests that the presence of micro- and nanoplastics could potentially amplify the adverse effects of PBDEs in aquatic ecosystems. nih.gov

Development of Novel Remediation Technologies (e.g., Electrochemical Reduction, Thermally Activated Persulfate)

Significant efforts are underway to develop effective methods for the remediation of environments contaminated with PBDEs. Conventional methods are often insufficient due to the persistent nature of these compounds. nih.gov Novel technologies such as electrochemical reduction and thermally activated persulfate (TAP) oxidation are showing promise.

Electrochemical Reduction: This technique utilizes electrodes to facilitate the debromination of PBDEs. Studies on BDE-47 have shown that palladium-coated metal foam electrodes (Ni, Cu, and Ag) can effectively degrade the compound. researchgate.net The efficiency of the process is influenced by factors such as the type of metal foam, palladium loading, current intensity, and the presence of electrolytes. researchgate.net For instance, with a 15.16% Pd/Ni foam electrode, the degradation rate of BDE-47 increases with current density up to a certain point. researchgate.net The primary degradation mechanisms are believed to be hydrogen atom transfer and electron transfer. researchgate.netresearchgate.net

Thermally Activated Persulfate (TAP): The TAP process is an advanced oxidation method that has proven effective in degrading BDE-47. nih.gov By heating persulfate (PDS), highly reactive sulfate (B86663) radicals (SO₄•⁻) are generated, which then attack and break down the PBDE molecule. nih.govresearchgate.net Research has demonstrated that under specific conditions (e.g., a PDS to BDE-47 ratio of 1000:1, a temperature of 60°C, and a pH of 7), 100% degradation of BDE-47 can be achieved within 180 minutes. nih.gov The degradation pathway primarily involves radical attack on the carbon-bromine bond, leading to its cleavage and the fission of the ether bond. nih.govresearchgate.net This method is considered a promising approach for the removal of PBDEs from contaminated sites. nih.gov

Another innovative approach involves the use of noble-metal-free catalysts, such as Cu/TiO₂ composites, for the rapid and deep debromination of BDE-47 under mild conditions. acs.orgnih.gov This method, using hydrazine (B178648) hydrate (B1144303) as a reducing agent, achieved 100% degradation and a high debromination efficiency in a matter of seconds. acs.orgnih.gov

| Remediation Technology | Target Compound | Key Findings | Reference |

| Electrochemical Reduction | BDE-47 | Pd/metal foam electrodes effectively degrade BDE-47 through hydrogen atom and electron transfer. | researchgate.net |

| Thermally Activated Persulfate (TAP) | BDE-47 | 100% degradation achieved within 180 minutes under optimized conditions. | nih.gov |

| Noble-Metal-Free Catalysis | BDE-47 | Cu/TiO₂ composites with hydrazine hydrate led to 100% degradation in 3 seconds. | acs.orgnih.gov |

Computational Chemistry and Modeling for Environmental Fate Prediction

Computational chemistry and multimedia environmental models are invaluable tools for understanding and predicting the environmental fate of PBDEs. These models help to estimate the partitioning of these compounds in different environmental compartments such as air, water, soil, and sediment. nih.gov

For PBDEs, models indicate a strong tendency to partition to organic carbon in soil and sediment. nih.gov Their persistence in these media is highly dependent on degradation rates, which are not yet fully understood. nih.gov Modeling studies also help in assessing the potential for long-range atmospheric transport (LRAT). While some models suggest limited LRAT potential for PBDEs, they also highlight the sensitivity of these compounds to temperature fluctuations, which can influence their volatilization and deposition. nih.gov

These computational approaches are crucial for identifying key data gaps, such as the need for more accurate measurements of degradation rates in various environmental media and a better understanding of air-surface exchange processes. nih.gov

| Modeling Approach | Focus | Key Insights | Reference |

| Level II Multimedia Model | Environmental Partitioning | PBDEs largely partition to organic carbon in soil and sediment. | nih.gov |

| TaPL3 Model | Long-Range Atmospheric Transport | Suggests limited LRAT potential but sensitivity to temperature. | nih.gov |

| Global Multimedia Model | Photolysis and Degradation | Photolysis reduces persistence and can form lower-brominated PBDEs. | nih.govresearchgate.net |

Research Gaps and Priorities for Less-Studied Tetrabromodiphenyl Ether Isomers

While a significant body of research exists for some of the most prevalent PBDE congeners like BDE-47, many other isomers, including 2,3',4',5-tetrabromodiphenyl ether, remain less studied. There are 42 possible congeners of tetrabromodiphenyl ether, and the toxicological information for most of them is limited. epa.gov

A primary research gap is the lack of comprehensive toxicological data for these less-common isomers. The toxic effects and mechanisms of action can vary significantly between different congeners. mdpi.com Therefore, a priority for future research is to conduct detailed toxicological assessments of these understudied isomers to better understand their potential risks to human health and the environment.

Furthermore, the environmental occurrence, fate, and bioaccumulation potential of many tetrabromodiphenyl ether isomers are not well characterized. More research is needed to determine their presence in various environmental matrices and in biota. Understanding the metabolic pathways of these isomers in different organisms is also crucial, as debromination can lead to the formation of more persistent or toxic metabolites. acs.org

Finally, there is a need to develop certified reference materials for a wider range of PBDE congeners to support accurate and reliable analytical measurements in research and monitoring studies. accustandard.com Addressing these research gaps will provide a more complete picture of the environmental and health risks associated with the entire class of tetrabromodiphenyl ethers.

Q & A

Q. What analytical methods are recommended for detecting and quantifying BDE 70 in environmental samples?

BDE 70 is typically analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) or GC-MS/MS, following protocols like EPA Method 1614 . Standard solutions (e.g., 50 µg/mL in isooctane) are used for calibration, with congener-specific separation critical for accuracy. Key parameters include:

- Column selection : Non-polar capillary columns (e.g., DB-5MS) for isomer separation.

- Quantification ions : Use molecular ion clusters (e.g., m/z 485.79 for BDE 70) .

| Congener | CAS RN | Typical Concentration in Standards |

|---|---|---|

| BDE 70 | 446254-39-3 | 50 µg/mL in isooctane |

| BDE 79 | 446254-48-4 | 100 ng/mL |

Q. How should environmental monitoring studies for BDE 70 be designed to assess bioaccumulation?

- Sample selection : Prioritize lipid-rich matrices (e.g., fish liver, human breast milk) due to BDE 70’s lipophilicity .

- Longitudinal sampling : Track temporal trends (e.g., decadal studies) to evaluate bioaccumulation rates, noting doubling times (~5–7 years in humans and wildlife) .

- Control for confounding factors : Normalize concentrations to lipid content and account for regional contamination disparities (e.g., North America vs. Europe) .

Q. What are the primary toxicological endpoints for BDE 70 in experimental models?

- In vivo studies : Focus on hepatotoxicity, thyroid disruption, and developmental neurotoxicity. Dosing regimens should reflect environmental relevance (e.g., 0.05 µg/day human intake ).

- Behavioral assays : Postnatal exposure models in rodents to assess motor/cognitive deficits .

- LOAEL reference : Use 1 mg/kg/day as a preliminary threshold for risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental concentrations of BDE 70 across studies?

- Meta-analysis frameworks : Apply multivariate statistics (e.g., principal component analysis) to identify congener-specific patterns and regional contamination sources .

- Quality control : Cross-validate data using certified reference materials (CRMs) and interlaboratory comparisons. For example, discrepancies in fish tissue levels (10x higher in North America vs. Europe) may stem from industrial usage histories .

- Normalization : Adjust for lipid content and matrix effects to improve cross-study comparability .

Q. What experimental strategies optimize isomer-specific separation of BDE 70 from co-eluting PBDEs?

- Chromatographic optimization : Use tandem GC columns (e.g., DB-5MS + HT-8) to resolve BDE 70 from structurally similar congeners like BDE 71 and BDE 79 .

- Mass spectral deconvolution : Leverage isotopic peak ratios (e.g., Br clusters) and advanced software tools (e.g., NIST MS Library) .

- Synthetic standards : Include fluorinated analogs (e.g., F-BDE-70) as internal markers to validate retention times .

Q. How can longitudinal studies on BDE 70’s environmental persistence be statistically validated?

- Time-series modeling : Use exponential growth/decay models to predict doubling times (e.g., 3–7 years in Great Lakes herring gull eggs ).

- Uncertainty quantification : Apply Monte Carlo simulations to address variability in sediment core or biota data .

Q. What methodologies are effective for synthesizing and characterizing BDE 70 derivatives for mechanistic studies?

- Bromination techniques : Controlled electrophilic substitution on diphenyl ether precursors, monitored via H NMR for regioselectivity .

- Analytical characterization : Use X-ray crystallography or DFT calculations to confirm stereochemistry and bond angles .

Regulatory and Compliance Considerations

Q. What documentation is required for using BDE 70 in jurisdictions with strict chemical regulations?

- Regulatory compliance : In regions like Japan, submit a "First Class Specific Chemical Substance" confirmation under the Chemical Substances Control Law (CSCL) .

- RoHS alignment : Ensure analytical protocols exclude prohibited congeners (e.g., decaBDE) when reporting BDE 70 levels .

Tables for Reference

Q. Table 1. Key Physicochemical Properties of BDE 70

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHBrO | |

| Molecular weight | 485.79 g/mol | |

| Log K (est.) | 6.5–7.2 | |

| Half-life in humans | ~2–7 years (tissue-dependent) |

Q. Table 2. Common Co-Eluting PBDE Congeners

| Congener | CAS RN | Resolution Strategy |

|---|---|---|

| BDE 71 | 189084-62-6 | HT-8 column + MS/MS |

| BDE 79 | 446254-48-4 | Isotopic pattern deconvolution |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.